molecular formula C13H24N2O2 B7918697 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7918697
M. Wt: 240.34 g/mol
InChI Key: NFIDNLXUCAWILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide (systematic name) is a synthetic organic compound with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol . Its structure comprises:

  • A cyclopropyl group attached via an acetamide linkage.
  • A piperidine ring substituted at the 4-position with a hydroxethyl (-CH₂CH₂OH) group.

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(17)15(13-2-3-13)10-12-4-6-14(7-5-12)8-9-16/h12-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIDNLXUCAWILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(CC1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with cyclopropylamine to form the cyclopropyl-substituted piperidine. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets. In the context of pain management, it may act on opioid receptors, similar to other piperidine derivatives. The compound binds to these receptors, modulating the release of neurotransmitters and altering pain perception pathways. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with G-protein coupled receptors (GPCRs) and ion channels .

Comparison with Similar Compounds

Physicochemical Characteristics

  • The compound was previously available in 500 mg quantities but is now listed as discontinued .

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

Structural Differences

  • Core Structure : Both compounds share a piperidine ring and cyclopropyl group. However, cyclopropylfentanyl features a carboxamide linkage and phenyl/phenylethyl substituents , whereas the target compound has an acetamide linkage and hydroxethyl group .
  • Molecular Weight : Cyclopropylfentanyl’s molecular weight (~380–400 g/mol) is higher due to aromatic rings, increasing lipophilicity.

Pharmacological and Regulatory Differences

  • The target compound lacks the phenyl groups critical for µ-opioid receptor binding, suggesting lower opioid activity .
  • Cyclopropylfentanyl is internationally controlled under drug legislation, while the regulatory status of the target compound remains unclear .

2-Chloro-N-(1-Methylethyl)-N-[1-(Phenylmethyl)-4-Piperidinyl]acetamide

Structural Differences

  • Substituents : This analog has a chloroacetamide group and a benzyl substitution on the piperidine ring, contrasting with the hydroxethyl group in the target compound .

Functional Implications

  • The chlorine atom may alter electronic properties, affecting receptor binding kinetics.
  • No pharmacological data are available for either compound, but structural variations suggest divergent biological targets.

Positional Isomers: Piperidin-3-ylmethyl vs. Piperidin-4-ylmethyl Derivatives

Key Comparison

  • A related compound, N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide , differs only in the position of the hydroxethyl group (3- vs. 4-position on the piperidine ring) .
  • Conformational Impact : The 4-position substitution in the target compound may allow better alignment with receptor binding pockets compared to the 3-isomer.

Fentanyl Derivatives (e.g., Methylfentanyl)

Structural and Functional Contrasts

  • Fentanyl analogs typically feature 4-anilidopiperidine cores with aromatic substitutions (e.g., methylfentanyl: N-[1-(2-phenylisopropyl)-4-piperidinyl]-N-phenylpropionamide) .
  • The target compound’s cyclopropyl-acetamide moiety and hydroxethyl group distinguish it from the propionamide and phenylisopropyl groups in methylfentanyl.
  • Potency : Methylfentanyl derivatives exhibit high opioid potency, whereas the target compound’s structural modifications likely reduce affinity for opioid receptors.

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is a synthetic organic compound with potential pharmacological applications. Its unique structure, featuring a cyclopropyl group and a piperidine ring, suggests interesting biological activities, particularly in the context of neurological disorders and other therapeutic areas.

Chemical Structure and Properties

The compound's chemical formula is C14H22N2OC_{14}H_{22}N_2O, and its molecular structure is characterized by the following components:

  • Cyclopropyl Group : Contributes to the compound's reactivity and binding properties.
  • Piperidine Ring : Essential for interaction with biological targets.
  • Hydroxyethyl Group : Influences solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The hydroxyethyl group enhances binding affinity to target proteins, potentially modulating various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects in neurological contexts.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties, including:

  • Neuroprotective Effects : Studies suggest that derivatives of piperidine can protect neuronal cells from damage.
  • Antidepressant Activity : Some compounds in this class have shown promise in alleviating symptoms of depression in preclinical models.

Case Studies

  • Neuroprotection : In a study involving neurotoxic models, this compound demonstrated a reduction in neuronal apoptosis, indicating potential neuroprotective properties.
  • Behavioral Studies : Animal models treated with this compound showed significant improvements in behavioral tests associated with anxiety and depression, suggesting its utility as an antidepressant.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamideSimilar structural frameworkModerate neuroprotective effects
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamideDifferent piperidine positioningEnhanced antidepressant activity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Binding Affinity : The compound exhibits high binding affinity for serotonin receptors, which may explain its antidepressant effects.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases involved in neuroinflammation, supporting its potential use in treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.